Head-to-Head Potency Against Gastric Acid Secretion: Burimamide vs. Metiamide
In a direct head-to-head study in conscious dogs with gastric pouches, metiamide was significantly more potent than burimamide in inhibiting histamine-stimulated gastric acid secretion [1]. When both antagonists were administered via continuous IV infusion, metiamide was 15 to 17 times more potent than burimamide [1]. This potency difference is consistent with findings from other studies showing metiamide to be approximately 10 times more potent [2].
| Evidence Dimension | In vivo potency to inhibit gastric acid secretion |
|---|---|
| Target Compound Data | 40 µmol/kg (bolus dose producing equivalent inhibition) |
| Comparator Or Baseline | Metiamide: 4 µmol/kg (bolus dose producing equivalent inhibition) |
| Quantified Difference | Metiamide is 10-17 times more potent than burimamide |
| Conditions | Dogs with Heidenhain or Pavlov-type gastric pouches; secretagogues infused IV; antagonists given by IV bolus or continuous infusion |
Why This Matters
This quantifies the potency gap between burimamide and its direct successor, metiamide, informing dose selection and expected in vivo activity in models of gastric secretion.
- [1] Effect of the H2-receptor antagonists (burimamide and metiamide) on gastric secretion stimulated by histamine and its methyl derivatives. Journal of Pharmaceutical Sciences. Available from: https://www.sciencedirect.com/science/article/abs/pii/S0022356525301783. View Source
- [2] Brimblecombe RW, Duncan WA, Durant GJ, Emmett JC, Ganellin CR, Parsons ME. The pharmacology of burimamide and metiamide, two histamine H2-receptor antagonists. Fed Proc. 1976 Jun;35(8):1931-4. PMID: 5313. View Source
